molecular formula C18H20N6O6S2 B556886 n,n'-Bis(4-nitrophenyl)cystinamide CAS No. 34199-07-0

n,n'-Bis(4-nitrophenyl)cystinamide

Cat. No. B556886
CAS RN: 34199-07-0
M. Wt: 480.5 g/mol
InChI Key: UDNQCHDHUMEZRM-HOTGVXAUSA-N
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Description

N,N’-Bis(4-nitrophenyl)cystinamide is a chemical compound with the molecular formula C18H20N6O6S2 . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . It has been used in the design and synthesis of a novel monomer, N,N’-bis(acryloyl) cystinamide (NBACA), with L-cystine as raw material .


Synthesis Analysis

The synthesis of N,N’-bis(acryloyl) cystinamide (NBACA) involves using N,N’-Bis(4-nitrophenyl)cystinamide as the monomer and crosslinker . The synthesis process involves distillation-precipitation polymerization in ethanol . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular structure of N,N’-Bis(4-nitrophenyl)cystinamide is defined by its molecular formula, C18H20N6O6S2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic information, which is not available in the current search results.


Chemical Reactions Analysis

N,N’-Bis(4-nitrophenyl)cystinamide is involved in the formation of a reduction-sensitive nanohydrogel . The nanohydrogel is prepared using N,N’-Bis(4-nitrophenyl)cystinamide both as the monomer and crosslinker . The nanohydrogel exhibits good reduction-sensitive drug-release behavior . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Bis(4-nitrophenyl)cystinamide are defined by its molecular structure . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . More detailed physical and chemical property analysis would require additional data such as solubility, melting point, boiling point, etc., which is not available in the current search results.

Future Directions

The use of N,N’-Bis(4-nitrophenyl)cystinamide in the synthesis of reduction-sensitive nanohydrogels presents interesting future directions . These nanohydrogels have potential applications in drug delivery, particularly for hydrophobic drugs . Future research could explore the optimization of these nanohydrogels, their drug-loading capacity, and their potential applications in targeted cancer therapy .

properties

IUPAC Name

2-amino-3-[[2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNQCHDHUMEZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955742
Record name N,N'-Bis(4-nitrophenyl)cystinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Bis(4-nitrophenyl)cystinamide

CAS RN

34199-07-0
Record name Cystine-bis-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034199070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(4-nitrophenyl)cystinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-(4-nitrophenyl)propionamide]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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